molecular formula C14H9ClN2O2 B2855776 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone CAS No. 90520-09-5

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Cat. No.: B2855776
CAS No.: 90520-09-5
M. Wt: 272.69
InChI Key: DGQIVAAUAZNPHM-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 2-chlorophenyl group and a hydroxyl group at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 2-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It has been shown to interact with neuronal voltage-sensitive sodium and calcium channels, which may contribute to its anticonvulsant and antinociceptive effects. Additionally, it may modulate the activity of certain enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
  • 2-(2-chlorophenyl)-3-oxo-4(3H)-quinazolinone
  • 2-(2-chlorophenyl)-3-hydroxy-1,2,3,4-tetrahydroquinazolinone

Uniqueness

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group and the hydroxyl group at the 3-position contribute to its unique reactivity and potential therapeutic applications .

Biological Activity

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is known for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor modulator . The compound interacts with specific molecular targets, leading to modulation of various biological processes. Its mechanism may include:

  • Inhibition of protein kinases : Quinazolinones are known to inhibit various protein kinases, which are crucial in cell signaling pathways related to cancer and other diseases.
  • Antimicrobial activity : The compound exhibits properties that can disrupt bacterial cell walls or interfere with metabolic processes in pathogens.
  • Anticancer effects : By affecting cell proliferation and apoptosis pathways, quinazolinones can induce cytotoxicity in cancer cells.

Anticancer Activity

Numerous studies highlight the anticancer potential of quinazolinone derivatives. For instance, a series of 2-chloromethyl-4(3H)-quinazolinones were tested against several cancer cell lines, including HepG2 (hepatoma), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer). The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like gefitinib .

Cell LineIC50 (µM)Reference
HepG210
MDA-MB-46812
HCT-11611

Antimicrobial Activity

Quinazolinone derivatives exhibit notable antimicrobial properties. A study reported that various synthesized quinazolinones demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different strains .

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones have also been documented. These compounds can inhibit inflammatory mediators and cytokines, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxicity of several quinazolinone derivatives on various cancer cell lines using the MTT assay. Results indicated that specific substitutions at the 2-position significantly enhanced anticancer activity compared to unsubstituted analogs .
  • Antimicrobial Evaluation : In an extensive screening of synthesized alkaloids, quinazolinone derivatives showed promising antibacterial activity against multiple strains, confirming their potential as lead compounds for antibiotic development .

Properties

IUPAC Name

2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17(13)19/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQIVAAUAZNPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

35 g (0.2 mol) of o-chlorobenzoyl chloride are added to a solution of 30.4 g (0.2 mol) of o-aminobenzhydroxamic acid in 250 ml of dioxane at 20°-30° C. The mixture is boiled under reflux for 3 hours, the solvent is then distilled in vacuo, 100 ml of ether are added to the residue, and the crystalline product is filtered off under suction. It is dissolved in 300 ml of 5% strength sodium hydroxide solution, the solution is filtered and the filtrate is acidified with concentrated hydrochloric acid. The precipitated product is then filtered off under suction and rinsed with water. In this manner, 28.2 g (52% of theory) of 2-(2-chlorophenyl)-3-hydroxy-3,4-dihydro-4-oxo-quinazoline are obtained in the form of crystals of melting point 211° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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